![molecular formula C11H14F3N B15096074 Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine CAS No. 886763-08-2](/img/structure/B15096074.png)
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain ending in an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine typically involves the following steps:
Formation of the trifluoromethyl-phenyl intermediate: This can be achieved through a trifluoromethylation reaction, where a phenyl ring is reacted with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Attachment of the propyl chain: The intermediate is then subjected to a Friedel-Crafts alkylation reaction with a propyl halide under acidic conditions to form the propyl-substituted phenyl compound.
Introduction of the amine group: Finally, the propyl-substituted phenyl compound undergoes a reductive amination reaction with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Iron powder, hydrochloric acid
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, a propyl chain, and an amine group
Propriétés
Numéro CAS |
886763-08-2 |
|---|---|
Formule moléculaire |
C11H14F3N |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
N-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-8-4-6-9-5-2-3-7-10(9)11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3 |
Clé InChI |
WMPARHAXQOCYFB-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedinitrile, [[2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methylene]-](/img/structure/B15095996.png)
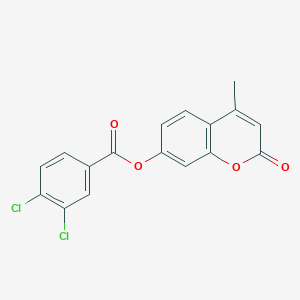
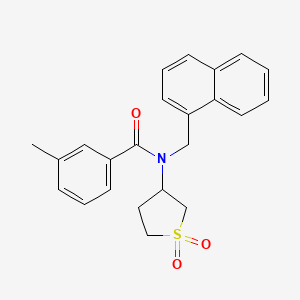
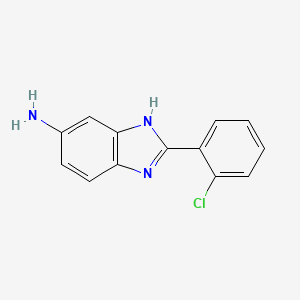
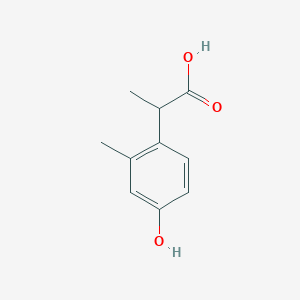
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B15096025.png)
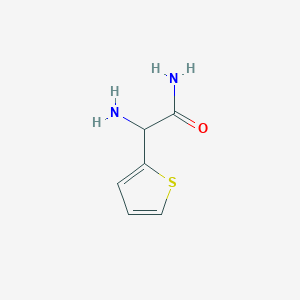
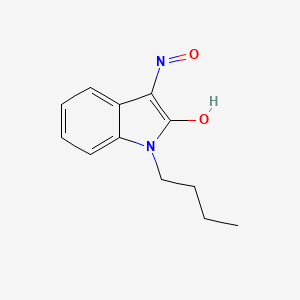
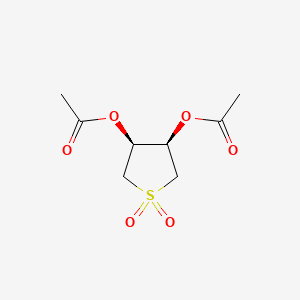
![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
![[2-(Pyridin-3-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B15096056.png)
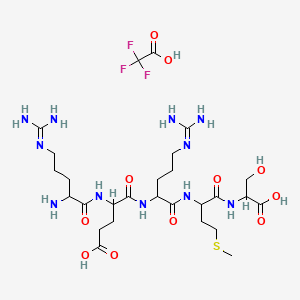
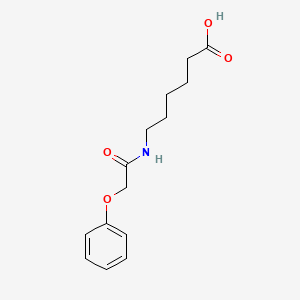
![6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096070.png)
